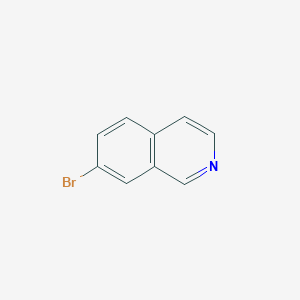

7-Bromoisoquinoline

描述

Structure

2D Structure

属性

IUPAC Name |

7-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABRXLINDSPGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482729 | |

| Record name | 7-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58794-09-5 | |

| Record name | 7-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 7-Bromoisoquinoline (CAS: 58794-09-5)

This document provides an in-depth technical overview of 7-Bromoisoquinoline, a key heterocyclic building block for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's physicochemical properties, synthesis methodologies, chemical applications, and safety protocols.

Core Compound Identification

This compound is a halogenated aromatic heterocycle. The isoquinoline (B145761) scaffold itself is a structural motif found in a wide array of natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The bromine atom at the 7-position serves as a versatile synthetic handle, making this compound a valuable intermediate for creating more complex molecules.[3]

| Identifier | Value |

| CAS Number | 58794-09-5[4][5][6] |

| Molecular Formula | C₉H₆BrN[4][5][6] |

| IUPAC Name | This compound[5][6] |

| SMILES | Brc1ccc2ccncc2c1[4] |

| InChI Key | KABRXLINDSPGDF-UHFFFAOYSA-N[4][5][7] |

Physicochemical and Spectroscopic Data

This compound is typically an off-white to light yellow crystalline solid at room temperature.[4][8][9] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 208.05 - 208.1 g/mol | [4][5][6] |

| Melting Point | 67-72 °C | [9] |

| Boiling Point | 312.3 °C at 760 mmHg | [8] |

| Density | 1.6 ± 0.1 g/cm³ | [8] |

| Flash Point | 113 °C (closed cup) | [8] |

| Appearance | Crystalline Solid | [4] |

Table 2: Solubility Data

| Solvent | Concentration |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 30 mg/mL |

| Ethanol:PBS (pH 7.2) (1:8) | 0.5 mg/mL |

| Source:[4] |

Table 3: Spectroscopic Data

| Type | Data |

| UV max (λmax) | 222, 260, 268, 314, 328 nm |

| ¹H NMR (500MHz, CDCl₃) | δ 9.18 (s, 1H), 8.55 (d, J=6 Hz, 1H), 8.12 (d, J=0.5 Hz, 1H), 7.75 (dd, J₁=9 Hz, J₂=10.5Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.62 (d, J=5.5 Hz, 1H) |

| Sources:[4][10] |

Synthesis and Manufacturing

The synthesis of this compound can be challenging. Classical methods like the Pomeranz-Fritsch reaction often result in low yields (around 20%) and produce a nearly 1:1 mixture of 5-bromo and 7-bromo isomers, which are difficult to separate.[10] An alternative, multi-step synthesis route provides higher yields and purity.

Experimental Protocol: Multi-Step Synthesis

This protocol describes a method starting from 1,2,3,4-tetrahydroisoquinoline (B50084).[1]

Step 1: N-Chlorination

-

Dissolve 1,2,3,4-tetrahydroisoquinoline (4.0 mol) in dichloromethane (B109758) (5 L).

-

Slowly add sodium hypochlorite (B82951) solution (2730 g) while stirring vigorously at room temperature.

-

Continue stirring for 2 hours.

-

Allow the layers to settle and separate the organic phase.

-

Wash the organic phase with water repeatedly until a starch-iodide test is negative for sodium hypochlorite.

-

Concentrate the solution under reduced pressure to yield the N-chloro intermediate.

Step 2: Nitration

-

Dissolve KNO₃ (2.0 mol) in concentrated sulfuric acid (1.5 L) and cool to -20°C for 30 minutes.

-

Transfer to an ice bath and slowly add the N-chloro intermediate from Step 1 (1.4 mol) with mechanical stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 1 hour).

-

Heat the mixture in an oil bath at 60°C for 6 hours.

-

Cool to room temperature and pour slowly into 4 L of crushed ice while stirring.

-

Filter the resulting solid precipitate and dry to obtain the nitrated intermediate.

Step 3: Aromatization

-

Add the nitrated intermediate from Step 2 (0.97 mol) and MnO₂ (6.8 mol) to diphenyl ether (1.5 L).

-

Heat the reaction at 210°C for 10 hours.

-

Cool the mixture and filter through diatomaceous earth to remove solids.

-

Distill the filtrate under reduced pressure to remove most of the solvent.

-

Add an equal volume of petroleum ether to the remaining solution while stirring to precipitate the solid.

-

Filter and dry the solid to obtain 7-nitroisoquinoline.

Step 4: Diazotization and Bromination

-

This step utilizes a non-aqueous diazotization-bromination method described as an improvement over classic Sandmeyer reactions.[10]

-

To a solution of the amino precursor (derived from the nitro compound of Step 3), add tert-butyl nitrite (B80452) (5 equiv) followed by benzyltrimethylammonium (B79724) tribromide (4 equiv).[1]

-

Allow the reaction to proceed at room temperature for 6 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Wash with water, remove the solvent under reduced pressure, and dissolve the residue in dichloromethane.

-

Purify by filtering through a short silica (B1680970) gel column, eluting with an Ethyl Acetate:Petroleum Ether mixture.

-

Concentrate the filtrate to yield the final product, this compound.[1]

Caption: A multi-step synthesis route to produce this compound.

Chemical Reactivity and Applications

This compound is primarily valued as a synthetic intermediate for pharmaceutical synthesis.[4] Its utility stems from the C-Br bond at the 7-position, which acts as a versatile site for forming new carbon-carbon and carbon-heteroatom bonds.

Key Application: Cross-Coupling Reactions

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C7 position, enabling the rapid diversification of the isoquinoline core to build libraries of compounds for drug discovery.[3]

Representative Protocol: Suzuki-Miyaura Coupling

While a specific protocol for this compound was not detailed in the search results, a general procedure representative for this class of reaction is as follows:

-

In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 equiv), a suitable boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heat the reaction mixture with stirring at a temperature ranging from 80-110°C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 7-substituted isoquinoline derivative.

This reactivity has been demonstrated on similar scaffolds, such as the successful Suzuki coupling of 1-bromoisoquinolin-3-amines with o-nitrophenylboronic acid.[3] A notable application includes its use as an intermediate in the total synthesis of Cortistatin A, a potent anti-angiogenic agent.[11]

Caption: Logical workflow for creating diverse molecules from this compound.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[6][9] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6][9] |

| Sources:[6][9] |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]

Storage and Stability

For long-term storage, the compound should be kept at -20°C, where it is stable for at least 4 years.[4] It can be shipped at room temperature in the continental US.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[11]

References

- 1. Page loading... [guidechem.com]

- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 58794-09-5 [matrix-fine-chemicals.com]

- 6. This compound | C9H6BrN | CID 12257441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Isoquinolines | Ambeed.com [ambeed.com]

- 8. echemi.com [echemi.com]

- 9. watsonnoke.com [watsonnoke.com]

- 10. CN102875465A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound 58794-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Physical properties of 7-Bromoisoquinoline

An In-depth Technical Guide to the Physical Properties of 7-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound, a heterocyclic building block frequently utilized in pharmaceutical synthesis.[1] The information is presented to support research and development activities, offering readily accessible data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is a substituted isoquinoline (B145761) with the chemical formula C₉H₆BrN.[1][2][3] It typically presents as a solid at room temperature, with colors ranging from white to light yellow or orange.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrN | |

| Molecular Weight | 208.05 g/mol | |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 65 - 73 °C | |

| Boiling Point | 312.3 °C (at 760 mmHg) | |

| Density | 1.56 - 1.61 g/cm³ | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | ||

| Water | Slightly soluble | |

| Ethanol | 30 mg/mL | |

| DMSO | 30 mg/mL | |

| DMF | 30 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:8) | 0.5 mg/mL | |

| UV Absorption (λmax) | 222, 260, 268, 314, 328 nm | |

| Octanol-Water Partition Coeff. (XLogP3) | 2.9 |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity and is defined as the temperature at which a substance transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Vernier Melt Station or similar device) is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to turn into a gas.

Methodology (Simple Distillation):

-

Apparatus Setup: A simple distillation apparatus is assembled in a fume hood, consisting of a round-bottom flask, a condenser, a thermometer placed at the vapor outlet, and a collection vessel.

-

Procedure: The this compound sample is placed in the round-bottom flask. The flask is heated gently.

-

Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise sharply and then stabilize. This stable temperature reading is the boiling point.

-

Data Recording: The temperature and the ambient atmospheric pressure are recorded. Boiling points are typically normalized to standard pressure (760 mmHg).

Solubility Assessment

Solubility is the ability of a solute (this compound) to dissolve in a solvent.

Methodology:

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, DMF) are selected.

-

Procedure: A small, pre-weighed amount of this compound is added to a test tube or vial containing a known volume (e.g., 1 mL) of the solvent.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The sample is visually inspected for dissolution.

-

Quantification: If a quantitative measurement is needed (e.g., mg/mL), small, incremental amounts of the solute are added until saturation is reached (i.e., solid material no longer dissolves). The total mass of dissolved solute is then used to calculate the solubility.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed. The resulting ¹H and ¹³C NMR spectra would be compared against a reference spectrum or predicted chemical shifts to confirm the 7-bromo substitution pattern.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. The exact mass measurement can be used to confirm the molecular formula (C₉H₆BrN).

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, as well as the C-Br bond.

-

UV-Visible Spectroscopy: Measures the electronic absorption of the compound. The reported λmax values (222, 260, 268, 314, 328 nm) are characteristic of the conjugated aromatic system of this compound.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a sample to confirm its identity as this compound.

References

7-Bromoisoquinoline: A Core Scaffold for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinoline is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of more complex molecules. Its isoquinoline (B145761) core is a prevalent scaffold in a multitude of biologically active compounds and natural products. The presence of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This document provides a technical overview of its chemical properties, experimental protocols for its use, and a conceptual workflow for its application in a research context.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆BrN | [1][2][3][4] |

| Molecular Weight | 208.05 g/mol | [2] |

| Monoisotopic Mass | 206.96836 Da | |

| Appearance | White to light brown solid | |

| Melting Point | 67-72 °C | |

| CAS Number | 58794-09-5 |

Experimental Protocols

The bromine substituent on the isoquinoline ring is a key functional group for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 7-arylisoquinolines.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (3 mol%), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylisoquinoline product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A ¹H NMR spectrum consistent with the structure of this compound has been reported.

Logical Workflow and Visualization

In a drug discovery or materials science context, this compound serves as a starting point for a multi-step research and development workflow. The following diagram illustrates a typical progression from the initial scaffold to a final, characterized compound.

Caption: R&D workflow from this compound to a lead compound.

References

Spectroscopic Data of 7-Bromoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Bromoisoquinoline, a key synthetic intermediate in pharmaceutical development. Due to the limited availability of published experimental spectra in readily accessible databases, this guide presents predicted data based on established spectroscopic principles and analysis of analogous compounds. These predictions serve as a robust reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show six signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 9.2 - 9.4 | s | - |

| H-3 | 8.5 - 8.7 | d | 5.0 - 6.0 |

| H-4 | 7.6 - 7.8 | d | 5.0 - 6.0 |

| H-5 | 8.0 - 8.2 | d | 8.5 - 9.5 |

| H-6 | 7.7 - 7.9 | dd | 8.5 - 9.5, 1.5 - 2.5 |

| H-8 | 8.2 - 8.4 | d | 1.5 - 2.5 |

Note: Predictions are based on isoquinoline (B145761) data, with adjustments for the bromo substituent at the 7-position. The solvent is assumed to be CDCl₃.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum is predicted to display nine distinct signals for the carbon atoms of the isoquinoline core.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152 - 154 |

| C-3 | 142 - 144 |

| C-4 | 120 - 122 |

| C-4a | 135 - 137 |

| C-5 | 128 - 130 |

| C-6 | 129 - 131 |

| C-7 | 121 - 123 |

| C-8 | 130 - 132 |

| C-8a | 127 - 129 |

Note: Predictions are based on isoquinoline data, with adjustments for the bromo substituent at the 7-position. The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and heterocyclic nature.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | C=C Ring Stretch | Medium-Strong |

| 1580 - 1550 | C=N Stretch | Medium-Strong |

| 1200 - 1000 | C-H In-plane Bending | Medium |

| 900 - 675 | C-H Out-of-plane Bending | Strong |

| ~1050 | C-Br Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Ion | Notes |

| 207/209 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 128 | [M - Br]⁺ | Loss of a bromine radical. |

| 101 | [C₈H₅N]⁺ | Fragmentation of the isoquinoline ring. |

Note: The molecular weight of this compound is approximately 208.05 g/mol .[1][2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic techniques.

References

Potential Therapeutic Targets for 7-Bromoisoquinoline Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-bromoisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the introduction of diverse functionalities, leading to a wide array of analogs with potential applications in oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Therapeutic Targets and Quantitative Efficacy

This compound analogs have demonstrated inhibitory activity against several key proteins implicated in disease pathogenesis. The primary targets identified to date include Myosin Light Chain Kinase (MLCK), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). Furthermore, these compounds exhibit cytotoxic effects against various cancer cell lines.

Kinase Inhibition

Kinases are a critical class of enzymes often dysregulated in cancer and other diseases. Certain this compound derivatives have shown promise as kinase inhibitors.

Table 1: Kinase Inhibitory Activity of 7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles

| Compound ID | 7-Substituent | MLCK IC50 (µM)[1] | EGFR IC50 (µM)[1] |

| 1 | -Br | 0.025 | 0.015 |

| 2 | -H | 0.110 | 0.085 |

| 3 | -OMe | 0.045 | 0.030 |

| 4 | -Me | 0.060 | 0.040 |

| 5 | -Cl | 0.030 | 0.020 |

Data extracted from Rode, H. B. et al. (2011). Bioorganic & Medicinal Chemistry.

Cellular Cytotoxicity

The anticancer potential of this compound analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their cytotoxic efficacy.

Table 2: Cytotoxic Activity of this compound Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | MCF-7 (Breast Cancer) | 12.41 | Benchchem |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are intrinsically linked to their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Analogs of this compound that inhibit EGFR can block downstream signaling cascades, including the PI3K/Akt/mTOR pathway, ultimately leading to reduced cancer cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Myosin Light Chain Kinase (MLCK) and Cellular Contraction

Myosin Light Chain Kinase (MLCK) is a key enzyme in the regulation of smooth muscle contraction and is also involved in other cellular processes such as cell migration and cytokinesis. Inhibition of MLCK by this compound analogs can interfere with these processes, which is particularly relevant in the context of cancer metastasis where cell motility is a critical factor.

Caption: MLCK pathway and its inhibition by this compound analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (MLCK and EGFR)

This protocol describes a general method for assessing the in vitro inhibitory activity of this compound analogs against MLCK and EGFR kinases.

Materials:

-

Recombinant human MLCK or EGFR enzyme

-

Specific peptide substrate for the respective kinase

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound analog stock solution (in DMSO)

-

96-well plates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Prepare serial dilutions of the this compound analog in DMSO.

-

In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Akt Phosphorylation

This protocol is used to determine the effect of this compound analogs on the phosphorylation status of Akt, a key downstream effector in the EGFR/PI3K signaling pathway.

Materials:

-

Cancer cell lines

-

This compound analog

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total Akt and phosphorylated Akt (e.g., p-Akt Ser473)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

-

Imaging system

Procedure:

-

Culture cells to approximately 80% confluency.

-

Treat the cells with the this compound analog at various concentrations and for different time points. A positive control (e.g., a known PI3K/Akt inhibitor) and a vehicle control (DMSO) should be included.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential to target key players in cancer and other diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards clinical development.

References

The Synthesis of 7-Bromoisoquinoline: A Technical Guide for Chemical Researchers

An in-depth exploration of the discovery, history, and synthetic methodologies for 7-Bromoisoquinoline, a pivotal intermediate in pharmaceutical development.

Introduction

This compound is a crucial heterocyclic building block in the synthesis of a wide range of biologically active compounds. Its presence in molecular scaffolds often imparts desirable pharmacological properties, making it a molecule of significant interest to researchers in drug discovery and development. Quinoline and isoquinoline (B145761) derivatives are known to be important components of antibacterial drugs, and this compound, in particular, serves as a significant pharmaceutical intermediate. It is frequently incorporated as a ligand into other molecular frameworks, demonstrating excellent performance in antibacterial, antiviral, and anticancer applications[1]. This guide provides a comprehensive overview of the historical context and the evolution of synthetic routes leading to this compound, with a focus on detailed experimental protocols and comparative data.

Historical Perspective: The Dawn of Isoquinoline Synthesis

The journey to synthesize substituted isoquinolines like the 7-bromo derivative is built upon foundational reactions in organic chemistry. Two of the most notable early methods for constructing the isoquinoline core are the Bischler-Napieralski reaction, discovered in 1893, and the Pomeranz-Fritsch reaction[2][3].

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates through an intramolecular electrophilic aromatic substitution[2][4]. This reaction is typically carried out under acidic conditions with a dehydrating agent, leading to the formation of dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines[2][5].

The Pomeranz-Fritsch reaction , on the other hand, involves the acid-catalyzed cyclization of benzalaminoacetals to directly form the isoquinoline nucleus[6][7]. While versatile, this method is known to sometimes suffer from the formation of isomeric byproducts and low yields, which has been a significant challenge in the synthesis of specific isomers like this compound[8]. A major drawback of the Pomeranz-Fritsch method for synthesizing this compound is the concurrent formation of 5-bromoisoquinoline, with both isomers being difficult to separate and yields hovering around 20%[8].

These classical methods laid the groundwork for the development of more refined and regioselective syntheses of substituted isoquinolines.

Synthetic Methodologies for this compound

Several synthetic strategies have been developed to overcome the challenges associated with early methods and to provide efficient access to this compound. This section details the experimental protocols for key approaches.

Multi-Step Synthesis from 1,2,3,4-Tetrahydroisoquinoline (B50084)

A common and effective route to this compound begins with the more readily available 1,2,3,4-tetrahydroisoquinoline. This multi-step synthesis involves N-chlorination, nitration, aromatization, reduction of the nitro group, and finally a diazotization-bromination sequence.

Step 1: Synthesis of N-Chloro-1,2,3,4-tetrahydroisoquinoline

-

Dissolve 532g (4.0 mol) of 1,2,3,4-tetrahydroisoquinoline in 5L of dichloromethane (B109758).

-

With vigorous stirring at room temperature, slowly add 2730g of sodium hypochlorite (B82951) solution over 2 hours.

-

Allow the mixture to settle and separate the organic phase.

-

Wash the organic phase with water multiple times until a starch iodide test indicates no remaining sodium hypochlorite.

-

Concentrate the solution under reduced pressure to yield the N-chloro intermediate as a clear reddish-brown liquid.

Step 2: Nitration

-

Dissolve 210g (2.0 mol) of KNO₃ in 1.5L of concentrated sulfuric acid.

-

Cool the solution to -20°C for 30 minutes, then place it in an ice bath.

-

Slowly add 180g (1.4 mol) of the N-chloro intermediate from the previous step with mechanical stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approximately 1 hour).

-

Transfer the mixture to an oil bath preheated to 60°C and stir for 6 hours.

-

Cool to room temperature and slowly pour the mixture into 4L of crushed ice with stirring.

-

Filter the resulting precipitate and dry it under an infrared lamp to obtain the nitrated product.

Step 3: Aromatization

-

Add 170g (0.97 mol) of the nitrated product and 590g (6.8 mol, 7 equivalents) of MnO₂ to 1.5L of diphenyl ether.

-

Heat the reaction at 210°C for 10 hours.

-

Cool the mixture and filter through a layer of diatomaceous earth to remove solids.

-

Distill the filtrate under reduced pressure to remove most of the solvent.

-

Add an equal volume of petroleum ether to the remaining solution while stirring to precipitate the product.

-

Filter and dry the solid under an infrared lamp.

Step 4: Reduction of the Nitro Group

-

To 1L of 95% ethanol, sequentially add 126g (0.72 mol) of the aromatized product, 12g (44.5 mmol) of ferric chloride hexahydrate, 2.5g of activated carbon, and 450g of 80% hydrazine (B178648) hydrate.

-

Reflux the mixture for 5 hours.

-

After cooling to room temperature, remove the solid by suction filtration.

-

Concentrate the filtrate under reduced pressure to remove ethanol, which will cause a large amount of solid to precipitate.

-

Collect the solid by suction filtration, wash with water several times, and dry under an infrared lamp to obtain the aminoisoquinoline.

Step 5: Diazotization and Bromination

-

Add tert-butyl nitrite (B80452) (309g, 3 mol, 5 equivalents) to a stirred solution of the aminoisoquinoline.

-

After stirring for 30 minutes, add benzyltrimethylammonium (B79724) tribromide (552g, 2.4mol, 4 equivalents).

-

Continue the reaction at room temperature for 6 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Wash the solution with water several times and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and filter through a short silica (B1680970) gel column, eluting with a 1:1 mixture of ethyl acetate (B1210297) and petroleum ether.

-

Concentrate the filtrate to obtain this compound as an off-white solid.

| Step | Product | Starting Material (moles) | Reagents | Conditions | Yield |

| 1 | N-Chloro-1,2,3,4-tetrahydroisoquinoline | 4.0 | NaOCl, CH₂Cl₂ | RT, 2h | 98%[1] |

| 2 | Nitrated Intermediate | 1.4 | KNO₃, H₂SO₄ | -20°C to 60°C, 6h | 70%[1] |

| 3 | Aromatized Intermediate | 0.97 | MnO₂, Diphenyl ether | 210°C, 10h | 80%[1] |

| 4 | 7-Aminoisoquinoline | 0.72 | FeCl₃·6H₂O, Hydrazine hydrate, Activated Carbon, 95% Ethanol | Reflux, 5h | 95%[8] |

| 5 | This compound | - | t-BuONO, Benzyltrimethylammonium tribromide | RT, 6h | 48%[1] |

Pomeranz-Fritsch Reaction Approach

The Pomeranz-Fritsch reaction offers a more direct route to the isoquinoline core. However, as previously mentioned, its application to the synthesis of this compound is hampered by the formation of the 5-bromo isomer.

-

Add aminoacetaldehyde dimethylacetal (3.0 eq.) to a solution of the corresponding bromobenzaldehyde (1.0 eq.) in toluene.

-

Reflux the reaction mixture using a Dean-Stark apparatus at 120°C until the starting material is consumed.

-

Concentrate the mixture to dryness.

-

Dissolve the residue in concentrated H₂SO₄ and add it to a cold solution of P₂O₅ in concentrated H₂SO₄ to induce cyclization.

| Starting Materials | Reagents | Conditions | Yield | Note |

| Bromobenzaldehyde, Aminoacetaldehyde dimethylacetal | Toluene, H₂SO₄, P₂O₅ | Reflux, 120°C then cyclization | ~20%[8] | Produces a mixture of 5- and this compound[8] |

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthetic steps, the following diagrams illustrate the key transformations.

Caption: Workflow for the multi-step synthesis of this compound.

Caption: Generalized Pomeranz-Fritsch reaction pathway.

Conclusion

The synthesis of this compound has evolved from classical, less selective methods to more controlled, multi-step approaches that provide higher yields and purity. While the Pomeranz-Fritsch reaction represents a historically significant and direct approach, its practical application for producing this compound is limited by poor regioselectivity and low yields. The multi-step synthesis starting from 1,2,3,4-tetrahydroisoquinoline, although longer, offers a more reliable and scalable route to this important pharmaceutical intermediate. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions when planning the synthesis of this compound and its derivatives. The continued development of novel synthetic methodologies will undoubtedly further enhance the accessibility and utility of this valuable compound in the advancement of medicine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. organicreactions.org [organicreactions.org]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. CN102875465A - Method for preparing this compound - Google Patents [patents.google.com]

The Solubility of 7-Bromoisoquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-bromoisoquinoline, a key building block in medicinal chemistry and organic synthesis. An understanding of its solubility is critical for reaction optimization, purification, formulation development, and screening in drug discovery programs. This document compiles available quantitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. Quantitative data for the solubility of this compound is limited in publicly available literature, with most information provided by commercial suppliers. The data presented below is collated from these sources. It is important to note that solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the method of determination.

Table 1: Quantitative Solubility of this compound

| Solvent | Abbreviation | Solubility (mg/mL) | Source |

| Dimethylformamide | DMF | 30 | [1] |

| Dimethyl sulfoxide | DMSO | 30 | [1] |

| Ethanol | EtOH | 30 | [1] |

| Ethanol:Phosphate-Buffered Saline (pH 7.2) (1:8) | EtOH:PBS | 0.5 | [1] |

Note: The data provided is based on information from a commercial supplier and should be considered as a guideline. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[2] This method ensures that the solvent is fully saturated with the solute, providing an accurate measure of its solubility at a given temperature.

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent represents its solubility.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, acetonitrile, ethyl acetate, toluene, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated pipettes and volumetric flasks

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vial or filter the supernatant using a syringe filter compatible with the solvent.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Determination: Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

References

7-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Bromoisoquinoline, a key heterocyclic building block in organic synthesis and drug discovery. This document details its commercial availability from various suppliers, provides a detailed experimental protocol for a common synthetic application, and explores its relevance in biological signaling pathways.

Commercial Availability of this compound

This compound is readily available from a range of chemical suppliers. The following tables summarize the offerings from several prominent companies, providing researchers with the necessary information to source this compound for their specific needs.

Table 1: this compound Supplier Information

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 58794-09-5 | C₉H₆BrN | 208.05 |

| Cayman Chemical | 58794-09-5 | C₉H₆BrN | 208.1 |

| TCI America | 58794-09-5 | C₉H₆BrN | 208.06 |

| Ambeed | 58794-09-5 | C₉H₆BrN | 208.06 |

| Watsonnoke Scientific Ltd | 58794-09-5 | C₉H₆BrN | 208.05 |

Table 2: Commercial Product Specifications

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 736866 | 97% | 1g, 5g |

| Cayman Chemical | 23998 | ≥99% | 10mg, 50mg, 100mg |

| TCI America | B5071 | >96.0% (GC) | 200mg, 1g |

| Ambeed | A201739 | 97% | 1g, 5g, 10g, 25g |

| Watsonnoke Scientific Ltd | WN-20180119-01 | ≥98.0% | Inquire for details |

Synthetic Utility: Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a versatile intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. Below is a representative experimental protocol for the synthesis of 7-arylisoquinolines from this compound.

Objective: To synthesize a 7-arylisoquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.08 mmol, 8 mol%), and Potassium carbonate (2.0 mmol, 2.0 eq.).

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylisoquinoline product.

Experimental Workflow Diagram:

Biological Significance and Signaling Pathways

Isoquinoline (B145761) and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2][3] Many isoquinoline-based compounds have been investigated for their potential as therapeutic agents, particularly in oncology, due to their ability to modulate key cellular signaling pathways.

Derivatives of this compound can be synthesized to target various components of cell signaling cascades that are often dysregulated in cancer. While specific pathways for this compound itself are not extensively characterized in the public domain, the broader class of isoquinoline alkaloids is known to interfere with critical pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, and can act as kinase inhibitors.[2][4]

For instance, certain isoquinoline derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these receptors can block downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis.

Illustrative Signaling Pathway Modulated by Isoquinoline Derivatives:

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights potential points of inhibition by isoquinoline-based compounds.

The versatility of the 7-bromo position on the isoquinoline scaffold allows for the strategic introduction of various functional groups through reactions like the Suzuki-Miyaura coupling. This enables the synthesis of libraries of novel compounds that can be screened for inhibitory activity against specific kinases or other protein targets within these critical signaling networks, paving the way for the development of new targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromoisoquinoline from 3-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-bromoisoquinoline, a valuable intermediate in pharmaceutical development, starting from 3-bromobenzaldehyde (B42254). The primary method described is the Pomeranz-Fritsch reaction. While this is a classical and direct approach, it is critical to note that for this specific substrate, the reaction presents significant challenges, including low yields and the formation of a difficult-to-separate isomeric mixture. This application note will detail the synthetic procedure, highlight the known limitations, and present the expected outcomes based on available literature.

Introduction

Isoquinoline (B145761) and its derivatives are core structural motifs in a vast array of natural products and pharmacologically active compounds. The bromo-substituted isoquinolines, in particular, serve as versatile building blocks in medicinal chemistry, allowing for further molecular elaboration through cross-coupling reactions. This compound is a key intermediate for the synthesis of various therapeutic agents. The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core by condensing a benzaldehyde (B42025) with an aminoacetaldehyde acetal (B89532), followed by an acid-catalyzed cyclization. However, the regioselectivity of the cyclization step with meta-substituted benzaldehydes, such as 3-bromobenzaldehyde, is a well-documented challenge.

Reaction Pathway and Challenges

The synthesis proceeds in two main stages:

-

Formation of the Schiff Base (Benzalaminoacetal): 3-Bromobenzaldehyde is condensed with an aminoacetaldehyde acetal, typically aminoacetaldehyde diethyl acetal, to form the corresponding N-(3-bromobenzylidene)aminoacetaldehyde diethyl acetal.

-

Acid-Catalyzed Cyclization: The intermediate Schiff base is treated with a strong acid, such as sulfuric acid, to induce cyclization and subsequent aromatization to the isoquinoline ring system.

A significant drawback of this method is the formation of two regioisomers during the cyclization step: the desired this compound and the undesired 5-bromoisoquinoline. Reports indicate that this reaction often results in a nearly 1:1 mixture of the two isomers, which are very difficult to separate due to their similar physical properties.[1] The overall yield of the mixed isomers is also typically low, often in the range of 20-25%.[1] An alternative procedure developed by Gensler has been reported to yield a 2:1 mixture of the 7-bromo and 5-bromo isomers.[2]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 | Colorless to light yellow liquid | 18-21 | 228-230 | 1.587 |

| Aminoacetaldehyde diethyl acetal | 645-36-3 | C₆H₁₅NO₂ | 133.19 | Colorless to light yellow liquid | -78 | 162-163 | 0.916 |

| This compound | 58794-09-5 | C₉H₆BrN | 208.05 | Crystalline solid | 67-72 | - | - |

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value/Condition | Notes |

| Starting Materials | ||

| 3-Bromobenzaldehyde | 1.0 eq | |

| Aminoacetaldehyde diethyl acetal | 1.1 eq | |

| Step 1: Schiff Base Formation | ||

| Solvent | Ethanol | Anhydrous |

| Temperature | Room Temperature to Reflux | Reaction progress can be monitored by TLC. |

| Step 2: Cyclization | ||

| Reagent | Concentrated Sulfuric Acid | Typically 70-80% H₂SO₄ |

| Temperature | 100-120 °C | Careful temperature control is crucial. |

| Reaction Time | 2-4 hours | |

| Outcome | ||

| Expected Yield | 20-25% (combined isomers) | Yields are historically low for this substrate.[1] |

| Product Ratio | ~1:1 to 2:1 (7-bromo:5-bromo) | Isomer ratio is dependent on reaction conditions.[1] |

| Purification | Fractional distillation or column chromatography | Separation of isomers is reported to be very challenging. |

Experimental Protocols

Materials and Equipment:

-

3-Bromobenzaldehyde (97% or higher)

-

Aminoacetaldehyde diethyl acetal (98% or higher)

-

Concentrated Sulfuric Acid (95-98%)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Protocol 1: Pomeranz-Fritsch Synthesis of this compound

Step 1: Formation of N-(3-bromobenzylidene)aminoacetaldehyde diethyl acetal

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol.

-

To this solution, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

Caution: This step involves the use of concentrated sulfuric acid at elevated temperatures. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

In a separate flask, prepare the cyclization medium by carefully and slowly adding concentrated sulfuric acid to water to achieve the desired concentration (e.g., 75%).

-

Slowly and carefully add the crude N-(3-bromobenzylidene)aminoacetaldehyde diethyl acetal from Step 1 to the stirred sulfuric acid solution. The addition should be done in portions to control any exotherm.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it over crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will generate CO₂ gas.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product will be a mixture of this compound and 5-bromoisoquinoline. Purification by fractional distillation under reduced pressure or careful column chromatography on silica (B1680970) gel may be attempted, but separation is notoriously difficult.

Visualizations

Reaction Pathway

References

Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Pomeranz-Fritsch synthesis, a powerful method for the preparation of substituted isoquinolines. This classical named reaction, along with its modifications, offers a versatile platform for the synthesis of a wide array of isoquinoline (B145761) derivatives, many of which are key scaffolds in medicinally important molecules. Detailed experimental protocols and an exploration of the applications in drug development, particularly in the context of kinase and phosphodiesterase inhibition, are presented.

Introduction

The isoquinoline core is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The Pomeranz-Fritsch reaction, first reported by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1] The reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[1][2] While effective, the classical conditions often require harsh acids and can result in low yields, prompting the development of several modifications to improve its scope and efficiency.

Reaction Mechanism and Modifications

The general mechanism of the Pomeranz-Fritsch reaction involves two key stages: the formation of a benzalaminoacetal (a Schiff base) from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[1][2]

Several modifications have been developed to address the limitations of the original protocol:

-

Schlittler-Muller Modification: This variation utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials, providing access to C1-substituted isoquinolines.[3]

-

Bobbitt Modification: This procedure involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, which then undergoes an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[3]

Data Presentation: Reaction Yields

The yield of the Pomeranz-Fritsch synthesis is highly dependent on the nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. Electron-donating groups on the benzaldehyde generally favor the cyclization and lead to higher yields, while electron-withdrawing groups can hinder the reaction. The following tables summarize representative yields for the synthesis of various substituted isoquinolines.

| Benzaldehyde Derivative | Aminoacetal | Acid Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | 2,2-Diethoxyethylamine | H₂SO₄ | Isoquinoline | Moderate | [4] |

| 3,4-Dimethoxybenzaldehyde (B141060) (Veratraldehyde) | Aminoacetaldehyde dimethyl acetal (B89532) | H₂SO₄ | 6,7-Dimethoxyisoquinoline | 80 | [5] |

| 3-Ethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 7-Ethoxyisoquinoline | 80 | [6] |

| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Methanesulfonic acid/acetonitrile | 1-((4-chlorophenyl)(phenethylamino)methyl)-6,7-dimethoxyisoquinoline | 52 | [7] |

| 3,4,5-Trimethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Trifluoroacetic acid | 1-((4-chlorophenyl)(phenethylamino)methyl)-6,7,8-trimethoxyisoquinoline | 46 | [7] |

| Veratraldehyde | N-(α-veratrylveratrylidene)-aminoacetal | H₂SO₄ | Papaverine | 1.1 | [8] |

Experimental Protocols

Protocol 1: Standard Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is adapted from a modified procedure that provides a high yield of 6,7-dimethoxyisoquinoline.[5]

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Aminoacetaldehyde dimethyl acetal

-

Tosyl chloride

-

Sodium borohydride (B1222165)

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

-

Ethanol

-

Toluene

Procedure:

-

Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

-

Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.

-

Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

-

Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.

-

Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 6,7-dimethoxyisoquinoline.

Protocol 2: Bobbitt Modification for the Synthesis of (S)-Salsolidine

This protocol describes the synthesis of a tetrahydroisoquinoline derivative using the Bobbitt modification.[9]

Materials:

-

(S)-N-(3,4-dimethoxybenzyl)-1,1-diethoxyethan-2-amine

-

Concentrated Hydrochloric Acid

Procedure:

-

Cyclization: Dissolve the aminoacetal (1 equivalent) in methanol and add concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for the required time (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts, concentrate, and purify the residue by chromatography to yield (S)-salsolidine.

Mandatory Visualization

Reaction Mechanism and Workflow

The following diagrams illustrate the generalized reaction mechanism of the Pomeranz-Fritsch synthesis and a typical experimental workflow.

Caption: Generalized mechanism of the Pomeranz-Fritsch reaction.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. organicreactions.org [organicreactions.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Papaverine - Wikipedia [en.wikipedia.org]

- 9. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 7-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse isoquinoline derivatives. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 7-bromoisoquinoline with various (hetero)arylboronic acids, a key transformation for the generation of novel compounds for drug discovery and development.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it a highly utilized method in organic synthesis.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.

-

Reductive Elimination: The coupled product, a 7-arylisoquinoline, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions of 7-substituted isoquinoline and quinoline (B57606) derivatives with various boronic acids. While specific data for this compound is limited in single comprehensive sources, the presented data from closely related substrates provides valuable insights into expected yields and optimal conditions.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-(methoxy)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5), Sphos (1.5) | K₂CO₃ (3.0) | THF/H₂O | 65 | 12 | 98[1] |

| 2 | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-(ethoxy)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5), Sphos (1.5) | K₂CO₃ (3.0) | THF/H₂O | 65 | 12 | 95[1] |

| 3 | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5), Sphos (1.5) | K₂CO₃ (3.0) | THF/H₂O | 65 | 12 | 91[1] |

| 4 | 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L1 (1.2) | DBU | THF/H₂O | 110 | 0.17 | ~75 |

| 5 | 3-Chloropyridine | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L5 (2.1) | DBU | THF/H₂O | 110 | 0.17 | 35[2] |

| 6 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 76[3] |

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These can be adapted for a range of aryl and heteroaryl boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the coupling of bromoquinolines.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Pd(PPh₃)₄ (1-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-